molecular formula C22H19ClO8 B1207143 Mollicellin E CAS No. 68455-10-7

Mollicellin E

Cat. No. B1207143
CAS RN: 68455-10-7
M. Wt: 446.8 g/mol
InChI Key: JTGLZOMMRQOKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mollicellin E is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by a chloro group at position 2, hydroxy groups at positions 3 and 9, a methoxy group at position 8, methyl groups at positions 1 and 6, a 3-methylbut-2-enoyl group at position 7, an oxo group at position 11 and a formyl group at position 4. Isolated from Chaetomium brasiliense, it exhibits antimalarial and cytotoxic activities. It has a role as an antimalarial, an antineoplastic agent and a Chaetomium metabolite. It is an aldehyde, an aromatic ether, a member of depsidones, an enone, an organic heterotricyclic compound, a polyphenol, an organochlorine compound and an aromatic ketone.
Mollicellin e belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). Mollicellin e is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, mollicellin e is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Antibacterial and Antifungal Properties

Mollicellin E, along with other mollicellins, has been studied for its antibacterial and antifungal properties. Stark et al. (1978) found that mollicellin E exhibits mutagenic and bactericidal activities against Salmonella typhimurium in the absence of microsomes (Stark et al., 1978). Additionally, mollicellins, including mollicellin E, have been identified for their cytotoxic and antibacterial activities against various pathogens and cancer cell lines. Ouyang et al. (2018) and Promgool et al. (2021) reported the isolation of mollicellins from endophytic fungi, exhibiting significant antibacterial and cytotoxic activities (Ouyang et al., 2018); (Promgool et al., 2021).

Antimalarial Activity

Mollicellin E has also been identified for its potential in antimalarial treatments. Khumkomkhet et al. (2009) isolated mollicellins from Chaetomium brasiliense, including mollicellin E, which showed antimalarial activity against Plasmodium falciparum (Khumkomkhet et al., 2009).

Cytotoxicity Against Cancer Cell Lines

Research by Li et al. (2008) and Zhao et al. (2021) indicates that mollicellin E, among other mollicellins, exhibits cytotoxicity against various human cancer cell lines, highlighting its potential use in cancer research and therapy (Li et al., 2008); (Zhao et al., 2021).

properties

CAS RN

68455-10-7

Product Name

Mollicellin E

Molecular Formula

C22H19ClO8

Molecular Weight

446.8 g/mol

IUPAC Name

8-chloro-4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde

InChI

InChI=1S/C22H19ClO8/c1-8(2)6-12(25)13-10(4)18-21(17(27)20(13)29-5)31-22(28)14-9(3)15(23)16(26)11(7-24)19(14)30-18/h6-7,26-27H,1-5H3

InChI Key

JTGLZOMMRQOKBM-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3C)C(=O)C=C(C)C)OC)O)OC2=O

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3C)C(=O)C=C(C)C)OC)O)OC2=O

Other CAS RN

68455-10-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mollicellin E
Reactant of Route 2
Reactant of Route 2
Mollicellin E
Reactant of Route 3
Reactant of Route 3
Mollicellin E
Reactant of Route 4
Reactant of Route 4
Mollicellin E
Reactant of Route 5
Mollicellin E
Reactant of Route 6
Mollicellin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.